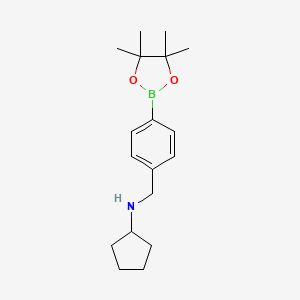

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Vue d'ensemble

Description

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . It’s worth noting that these compounds are only marginally stable in water , and the rate of reaction can be considerably accelerated at physiological pH .

Analyse Biochimique

Biochemical Properties

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses . By modulating the activity of enzymes involved in these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been observed to reduce oxidative stress in cells by inhibiting ROS-producing enzymes, thereby protecting cells from oxidative damage and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . The compound interacts with enzymes such as NADPH oxidases and cyclooxygenases, modulating their activity and affecting the levels of metabolites involved in these pathways. By influencing metabolic flux, this compound can alter the cellular redox state and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can modulate mitochondrial enzymes and influence cellular energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Activité Biologique

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This compound is known for its unique structural features and biological activities, including potential applications in drug discovery and enzyme inhibition.

- Molecular Formula : C18H27BNO2

- Molar Mass : 305.33 g/mol

- Structure : The compound features a phenyl ring substituted with a cyclopentylaminomethyl group and a pinacol ester moiety, which contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction typically requires a metal catalyst, such as palladium, and is influenced by environmental factors like pH and base presence.

Biochemical Pathways

The compound primarily acts through:

- Enzyme Inhibition : Boronic acids can reversibly bind to serine proteases, which may be relevant in developing enzyme inhibitors.

- Cell Signaling Modulation : Its interactions with proteins can alter signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that compounds similar to 4-(N-Cyclopentylaminomethyl)phenylboronic acid exhibit various biological activities:

-

Anticancer Activity :

- Boronic acids have shown promise as anticancer agents due to their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. For example, N-dipeptidyl boronic acids have been approved for treating multiple myeloma, showcasing the therapeutic potential of this class .

- Antibacterial and Antiviral Properties :

-

Enzyme Inhibition :

- The compound's structure allows it to interact with various enzymes, potentially serving as a scaffold for designing selective enzyme inhibitors.

Research Findings

A detailed review of related studies reveals several significant findings regarding the biological activity of boronic acids:

- Case Study on Enzyme Inhibition : Research demonstrated that boronic acid derivatives could effectively inhibit the activity of certain proteases involved in cancer progression. This inhibition was dose-dependent and reversible .

- Cell Viability Studies : In vitro studies using L929 cells showed that treatment with boronic acid derivatives resulted in altered cell viability under oxidative stress conditions. The protective effects against oxidative damage were noted at specific concentrations .

Data Tables

Applications De Recherche Scientifique

Organic Synthesis

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester serves as a versatile reagent in organic synthesis. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds between boronic acids and organic halides. This property makes it valuable for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the boronic acid moiety to various derivatives. |

| Reduction | Can be reduced to form different boronic acid derivatives. |

| Substitution | The cyclopentylamine group can participate in substitution reactions with various reagents. |

Biochemical Assays

The compound is employed as a tool in biochemical assays to study enzyme inhibitors. Its ability to interact with biomolecules allows researchers to design molecules that can target specific proteins involved in diseases, enhancing the understanding of cellular signaling pathways.

Drug Discovery and Development

In medicinal chemistry, this compound has been investigated for its therapeutic potential, particularly in developing novel boron-based drugs. Boronic acids are known to interact with biological targets such as proteasomes and enzymes, providing a pathway for anti-cancer properties and other pharmacological effects.

Case Study 1: Drug Delivery Systems

A study highlighted the development of a reactive oxygen species (ROS)-responsive drug delivery system using phenylboronic acid pinacol ester derivatives. The system encapsulated curcumin within hyaluronic acid nanoparticles, demonstrating enhanced anti-inflammatory effects and improved cellular uptake in treating periodontitis . This illustrates the compound's potential in targeted drug delivery applications.

Case Study 2: Enzyme Inhibition Studies

Research into enzyme inhibitors has shown that compounds like 4-(N-Cyclopentylaminomethyl)phenylboronic acid can effectively inhibit specific enzymes involved in disease processes. These studies provide insights into how structurally modified boronic acids can be optimized for therapeutic applications.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates carbon-carbon bond formation with aryl/heteroaryl halides or triflates under palladium catalysis. Key conditions from analogous systems include:

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl bromides/chlorides | Pd₂(dba)₃/PPh₃ (1:8.3 P:Pd ratio) | K₂CO₃ | DME/Et₂O | 65–85°C | Moderate | |

| Aryl triflates | PdCl₂(dppf) | Et₃N | THF | 25–50°C | High |

Mechanistic Notes :

-

Oxidative addition of the aryl halide to Pd⁰.

-

Transmetallation with the boronic ester.

Boronic Ester Hydrolysis

Under acidic or aqueous conditions, the pinacol ester hydrolyzes to the free boronic acid:

This reaction is reversible, and the ester form is often preferred for stability .

Aminomethyl Group Reactivity

The N-cyclopentylaminomethyl group may participate in:

-

Alkylation/Protonation : Quaternary ammonium salt formation under acidic conditions.

-

Coordination Chemistry : Potential ligand behavior in metal complexes, though direct evidence is limited for this derivative .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s substitution pattern (boronic ester at para to N-cyclopentylaminomethyl) directs electrophiles:

-

Boronic ester : Meta-directing, deactivating.

-

N-Cyclopentylaminomethyl : Ortho/para-directing, activating.

Competing effects may lead to regioselectivity challenges, though no specific examples are documented.

Comparative Reactivity with Analogues

Stability and Handling

Propriétés

IUPAC Name |

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHHMMOOILENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.